IRAK inhibitor 5 - 509093-60-1

IRAK inhibitor 5

Catalog Number: EVT-414508
CAS Number: 509093-60-1
Molecular Formula: C22H24N4O6
Molecular Weight: 440.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

IRAK inhibitor 5 is classified as a small molecule inhibitor targeting IRAK4. It is part of a broader class of compounds designed to modulate the activity of kinases involved in inflammatory responses. The discovery and optimization of IRAK4 inhibitors have been facilitated through high-throughput screening and structure-activity relationship studies, which help identify compounds with enhanced potency and selectivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of IRAK inhibitor 5 typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for modification.
  2. Reactions: Common synthetic methods include:
    • Nucleophilic Substitution Reactions: These reactions are often employed to introduce various substituents at specific positions on the core structure, such as the pyrimidine ring.
    • Coupling Reactions: Techniques like Suzuki coupling are used to attach aryl groups to the pyrimidine core, enhancing the compound's biological activity.
  3. Purification: The final products are purified using techniques such as column chromatography or recrystallization to obtain compounds with high purity suitable for biological testing.

For example, one synthetic route involves the reaction of a 5-iodopyrimidine with an amine under palladium-catalyzed conditions, which provides a pathway to generate diverse analogs with varying substituents at the pyrimidine ring .

Molecular Structure Analysis

Structure and Data

IRAK inhibitor 5 features a core structure based on a 5-aryl-2,4-diaminopyrimidine scaffold. This scaffold is characterized by:

  • Pyrimidine Ring: Central to its structure, providing a platform for further functionalization.
  • Aryl Substituents: These groups enhance binding affinity and selectivity towards IRAK4 by participating in hydrophobic interactions and hydrogen bonding within the active site.

The molecular formula and weight can vary depending on the specific substituents attached to the pyrimidine ring. For instance, variations may include different aryl groups or additional functional groups that influence solubility and pharmacokinetics .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of IRAK inhibitor 5 can be analyzed through its interactions with biological targets:

  1. Binding Affinity Studies: These studies assess how well the compound binds to IRAK4 compared to other kinases, often using techniques like surface plasmon resonance or isothermal titration calorimetry.
  2. Enzymatic Assays: In vitro assays measure the inhibitory potency expressed as an IC50 value, indicating the concentration required to inhibit half of the enzyme's activity. For IRAK inhibitor 5, reported IC50 values can be in the low nanomolar range, reflecting its effectiveness .
Mechanism of Action

Process and Data

The mechanism by which IRAK inhibitor 5 exerts its effects involves:

  1. Competitive Inhibition: The compound competes with ATP for binding at the active site of IRAK4, thereby preventing phosphorylation events that activate downstream signaling pathways.
  2. Impact on Cytokine Production: By inhibiting IRAK4 activity, IRAK inhibitor 5 reduces the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to decreased production of pro-inflammatory cytokines such as interleukin-6 .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

IRAK inhibitor 5 exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile can vary based on substituents; modifications that enhance hydrophilicity may improve bioavailability.
  • Stability: Stability studies under various pH conditions help determine shelf life and storage requirements.
  • Melting Point: A characteristic melting point can indicate purity and crystalline form.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm these properties .

Applications

Scientific Uses

IRAK inhibitor 5 has potential applications in several areas:

  1. Therapeutic Development: It is being explored as a candidate for treating autoimmune diseases like rheumatoid arthritis due to its ability to modulate inflammatory responses.
  2. Cancer Research: Given its role in cytokine signaling, it may also be beneficial in cancer therapies where inflammation contributes to tumor progression.
  3. Biochemical Research Tools: As a selective inhibitor, it serves as a valuable tool for dissecting the roles of IRAK4 in cellular signaling pathways .
Introduction to IRAK Signaling in Pathobiology

IRAK Family Kinases: Evolutionary Conservation and Functional Divergence

The IRAK family comprises four members in mammals: IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4. Phylogenetically conserved from Drosophila Pelle kinases, these proteins share a modular structure featuring:

  • N-terminal death domain (DD): Mediates homotypic interactions with MyD88 adaptor protein.
  • Central kinase domain: Catalyzes phosphorylation events (functional in IRAK1/4; impaired in IRAK2/IRAK-M due to aspartate substitutions).
  • C-terminal domain: Contains TRAF6-binding motifs (TBMs) essential for downstream NF-κB activation [2] [10].

Despite structural homology, functional divergence is evident:

  • IRAK4 acts as the master upstream kinase, initiating myddosome assembly through phosphorylation of IRAK1.
  • IRAK1 integrates catalytic and scaffolding functions, enabling TRAF6 recruitment and signal amplification.
  • IRAK2 sustains late-phase NF-κB activation, acting as an "atypical kinase" despite lacking conserved catalytic residues.
  • IRAK-M negatively regulates TLR signaling by trapping IRAK1/2 in the receptor complex, preventing TRAF6 engagement [5] [10]. This divergence underscores the therapeutic rationale for isoform-selective inhibition. For example, IRAK1/4 dual inhibitors (e.g., IRAK inhibitor 5) may broadly suppress acute inflammation, while sparing IRAK-M’s regulatory functions.

Role of IRAK Signaling in Innate Immunity and Inflammation

IRAK kinases are indispensable in innate immune surveillance. Their activation follows a hierarchical sequence:

  • Pathogen recognition: TLR/IL-1R engagement by PAMPs/DAMPs induces TIR domain conformational changes.
  • Myddosome assembly: MyD88 recruits IRAK4 via DD interactions, forming a left-handed helical complex (6–8 MyD88: 4 IRAK4 molecules). IRAK4 phosphorylates IRAK1/2, enabling their oligomerization [2] [5].
  • Downstream signal transduction:
  • Activated IRAK1 binds TRAF6, catalyzing K63-linked polyubiquitination and TAK1 activation.
  • TAK1 phosphorylates IKKβ and MAPKs, driving NF-κB nuclear translocation and pro-inflammatory gene expression (e.g., TNF-α, IL-6) [3] [10].

Negative feedback mechanisms prevent hyperactivation:

  • IRAK-M inhibits IRAK1 dissociation from myddosomes, attenuating signal duration.
  • MicroRNA-146a targets IRAK1/TRAF6 mRNAs, forming a regulatory loop in sepsis and dry eye disease [7] [9]. Dysregulation of these checkpoints contributes to chronic inflammation—a hallmark of autoimmune disorders like systemic lupus erythematosus (SLE), where IRAK1 overexpression in CD4+ T cells perpetuates cytokine storms [7].

Pathological Implications of Dysregulated IRAK Signaling in Hematologic and Solid Malignancies

Oncogenic IRAK signaling drives tumor progression through cytokine-dependent proliferation, immune evasion, and therapy resistance:

Hematologic Malignancies

  • Myeloproliferative neoplasms (MPNs): Constitutive myddosome activation in MYD88L265P-mutant lymphomas recruits IRAK1/4, triggering NF-κB-dependent survival. IRAK inhibitor 5 blocks IL-6/IL-10 production, reducing viability in Waldenström macroglobulinemia models [3] [9].
  • Acute myeloid leukemia (AML): Overexpressed IRAK1 phosphorylates STAT3, enhancing survival of leukemic stem cells. Emavusertib (IRAK4/FLT3 inhibitor) synergizes with BCL-2 inhibitors to induce apoptosis in FLT3ITD AML [4] [7].

Solid Tumors

  • Breast cancer: 1q21.3 amplification elevates S100A genes, activating TLR/IRAK1 pathways. Pacritinib suppresses IRAK1-mediated NF-κB signaling, inhibiting metastasis [3] [5].
  • Lung adenocarcinoma: Tumor-associated macrophages secrete IL-1β, activating IRAK4/NF-κB in cancer cells. IRAK inhibition abrogates IL-8-driven angiogenesis [5] [7].

Table 2: IRAK Pathway Dysregulation in Malignancies

Cancer TypeIRAK AlterationDownstream EffectTherapeutic Intervention
MYD88L265P LymphomaChronic myddosome assemblyNF-κB hyperactivationIRAK1/4 inhibitors (e.g., IRAK inhibitor 5)
AMLIRAK1/STAT3 axis activationImmortalization of leukemic stem cellsIRAK4/FLT3 dual inhibition
Triple-negative breast cancerTLR4/IRAK1 overexpressionS100A8/A9-mediated metastasisPacritinib + PD-1 blockade
Colorectal carcinomaIRAK-M suppressionEnhanced TNF-α-driven proliferationIRAK1 degraders (e.g., JNJ-101)

Rationale for Targeting IRAK in Oncogenic and Inflammatory Pathways

The strategic value of IRAK inhibition stems from three key aspects:

Overcoming Adaptive Resistance in Oncogene-Addicted Tumors

Tumors with MYD88 mutations develop dependency on IRAK "bypass signaling" when treated with BTK inhibitors. IRAK inhibitor 5 disrupts this compensatory axis, re-sensitizing lymphoma cells to ibrutinib [3] [9]. Similarly, in KRAS-mutant pancreatic cancer, TLR9/IRAK4 activation induces chemoresistance; IRAK4 knockdown restores gemcitabine sensitivity [5].

Structural Vulnerability for Selective Inhibition

IRAK kinases possess a unique "gatekeeper" tyrosine residue (Tyr262) within the ATP-binding pocket, absent in 98% of human kinases. This allows design of selective inhibitors:

  • Type I inhibitors (e.g., Zimlovisertib): Bind active conformation, exploiting Tyr262 π-stacking.
  • Covalent inhibitors (e.g., JH-X-119-01): Target Cys302 in IRAK1, conferring prolonged occupancy [3] [6].IRAK inhibitor 5 incorporates a 5-aryl-2,4-diaminopyrimidine core, optimized for Tyr262 engagement while avoiding TAK1 inhibition (linked to hepatotoxicity) [6] [9].

Table 3: Structural Features of IRAK Inhibitor Chemotypes

Chemical ClassRepresentative CompoundIRAK SelectivityKey Structural Motifs
5-Aryl-2,4-diaminopyrimidineIRAK inhibitor 5IRAK1/4 > TAK1 (100-fold)3-Fluorophenyl at C5; carboxamide at C4
ImidazopyrazineEmavusertibIRAK4 IC50 = 57 nMDifluorophenyl; hinge-binding nitrogen
Covalent acrylamidesJH-X-119-01IRAK1 IC50 = 9.3 nMElectrophilic warhead for Cys302

Synergy with Immunomodulatory Agents

IRAK inhibition reshapes the tumor microenvironment:

  • Tumor-intrinsic effects: Suppresses IL-6, IL-10, and CCL2 production, inhibiting myeloid-derived suppressor cell recruitment.
  • Immune checkpoint sensitization: IRAK1/4 blockade upregulates IFN-γ response genes, enhancing anti-PD-1 efficacy in syngeneic models [7] [9]. PROTAC degraders (e.g., KT-474) extend this by eliminating scaffolding functions, showing efficacy in rheumatoid arthritis and atherosclerosis models [4] [7].

Properties

CAS Number

509093-60-1

Product Name

IRAK inhibitor 5

IUPAC Name

[1-(3-hydroxypropyl)-2-[(3-nitrobenzoyl)amino]benzimidazol-5-yl] 2,2-dimethylpropanoate

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C22H24N4O6/c1-22(2,3)20(29)32-16-8-9-18-17(13-16)23-21(25(18)10-5-11-27)24-19(28)14-6-4-7-15(12-14)26(30)31/h4,6-9,12-13,27H,5,10-11H2,1-3H3,(H,23,24,28)

InChI Key

CEAYRKIZESVQSN-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CCCO

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.